molecular formula C13H13N5O B2383155 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol CAS No. 956986-75-7

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Cat. No.: B2383155
CAS No.: 956986-75-7
M. Wt: 255.281
InChI Key: IUZHDCZTPCYHBQ-UHFFFAOYSA-N
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Description

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol is a novel heterocyclic compound designed for pharmaceutical and biological chemistry research. This molecule incorporates both pyrazole and 1,2,4-triazole pharmacophores, structural motifs extensively documented in medicinal chemistry for their diverse biological properties . Hybrid molecules combining these privileged scaffolds are a promising approach in anticancer and antimicrobial drug discovery, as they can integrate multiple mechanisms of action into a single entity . The 1,2,4-triazole ring is an electron-rich heterocycle known to facilitate interactions with various biological targets, contributing to significant antifungal, antibacterial, and anticancer activities observed in its derivatives . The pyrazole nucleus is similarly renowned for a broad spectrum of bioactivities, including antimicrobial and anticancer effects . The ethanol side chain enhances the molecule's solubility profile, making it suitable for various in vitro assay conditions. Research into analogous pyrazolyl-triazolyl derivatives has demonstrated potent antifungal activity against strains like Aspergillus niger and provides a strong rationale for investigating this compound's potential in combating fungal infections. Furthermore, similar structural frameworks have shown promise in anticancer research, where computational approaches such as molecular docking and DFT calculations are valuable for predicting behavior, reactivity, and interactions with therapeutic targets like enzymes . This compound is offered exclusively for research purposes to explore these and other potential applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[3-[4-(1,2,4-triazol-1-yl)phenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-8-7-17-6-5-13(16-17)11-1-3-12(4-2-11)18-10-14-9-15-18/h1-6,9-10,19H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHDCZTPCYHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CCO)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-(1,2,4-triazol-1-yl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

Scientific Research Applications

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. The triazole and pyrazole rings can interact with enzymes and receptors, inhibiting their activity or modulating their function. This compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its pyrazole-ethanol backbone, distinguishing it from other triazole derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Core Structure Key Substituents Reported Activity Reference
2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Pyrazole + triazole + ethanol Ethanol group, phenyl-pyrazole linkage Inferred: Potential antifungal activity N/A
Hexaconazole (1-butyl-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol) Triazole + dichlorophenyl + butyl Lipophilic alkyl and chlorophenyl groups Broad-spectrum fungicide
Flutriafol (1-(4-fluorophenyl)-1-(2-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol) Triazole + difluorophenyl Dual fluorophenyl groups enhancing electronegativity Agricultural fungicide
trans-(2R,3S)-1-(1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-{4-[2-(1-methylpyrazol-5-yl)ethenyl]phenyl}butan-2-ol Triazole + pyrazole + difluorophenyl Extended carbon chain with ethenyl linkage High antifungal potency
(2R,3R)-2-(2,4-difluorophenyl)-3-{4-[4-(1,2,3-thiadiazol-4-yl)phenyl]thiazol-2-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Triazole + thiazole + thiadiazole Thiadiazole-thiazole hybrid structure Broad antifungal activity

Key Findings:

Hydrophilicity vs. Lipophilicity: The ethanol group in the target compound may improve aqueous solubility compared to hexaconazole (butyl/dichlorophenyl) or flutriafol (fluorophenyl), which rely on lipophilicity for membrane penetration .

Electronic Effects: Fluorinated analogs (e.g., flutriafol) exhibit enhanced binding to fungal cytochrome P450 enzymes (e.g., CYP51) due to electronegative substituents, suggesting that the target compound’s non-fluorinated phenyl group might reduce potency unless compensated by other features .

Heterocyclic Diversity: Compounds with hybrid heterocycles (e.g., thiazole-thiadiazole in Basilea’s derivatives) demonstrate broader antifungal spectra, implying that the pyrazole-ethanol backbone could be optimized for niche applications .

Synthetic Accessibility: The target compound’s synthesis likely parallels nitro-triazole derivatives, requiring reflux in ethanol with bases like triethylamine, though yields may vary depending on steric hindrance from the pyrazole group .

Research Implications and Gaps

  • Activity Testing : While structural analogs are potent antifungals, the target compound’s efficacy remains unvalidated. Assays against Candida or Aspergillus strains are needed.
  • Structure-Activity Relationship (SAR) : Modifying the phenyl or pyrazole groups with electron-withdrawing substituents (e.g., fluorine) could enhance target binding .
  • Solubility-Pharmacokinetics: The ethanol group’s impact on bioavailability warrants comparative pharmacokinetic studies against lipophilic triazoles.

Biological Activity

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol is a compound that integrates both triazole and pyrazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its synthesis typically involves the formation of the triazole and pyrazole rings followed by their coupling. A common method includes the reaction of 4-(1,2,4-triazol-1-yl)benzaldehyde with hydrazine to form a hydrazone, which is then cyclized to yield the pyrazole ring.

Target and Mode of Action

Compounds containing the 1,2,4-triazole moiety have been shown to affect various biochemical pathways. They can inhibit the proliferation of cancer cells by inducing apoptosis through interactions with cellular biomolecules and altering gene expression. The specific mechanism involves the formation of a carbon-nitrogen bond between nitrogen in the amino group and carbon in the carbonyl group, alongside proton transfer processes.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is highly soluble in polar solvents, enhancing its bioavailability. This property is crucial for its effectiveness as a therapeutic agent.

Anticancer Properties

Research has demonstrated that this compound exhibits potent inhibitory activities against various cancer cell lines. For instance, derivatives containing similar structural motifs have been reported to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving increased levels of cleaved PARP and caspase activation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been tested against E. coli and S. aureus, demonstrating effective inhibition zones in well diffusion assays .

Study 1: Anticancer Efficacy

In a controlled study examining the effects of various triazole derivatives on cancer cell lines, it was found that compounds with similar structural characteristics to this compound significantly reduced cell viability at specific concentrations. The study highlighted that these compounds could serve as potential lead candidates for further drug development targeting cancer therapy .

Study 2: Antimicrobial Screening

Another study focused on synthesizing new derivatives based on pyrazole and thiazole frameworks showed promising antimicrobial activity against several pathogens. The newly synthesized compounds were screened using the well diffusion method against B. subtilis and P. mirabilis, with results indicating a substantial zone of inhibition comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound Biological Activity Mechanism Reference
This compoundAnticancer & AntimicrobialApoptosis induction & Enzyme inhibition,
5-methyl-pyrazole derivativesAntimicrobial & Anti-inflammatoryCell membrane disruption
Triazole derivativesAnticancer & AntifungalInhibition of fungal enzymes ,

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol or DMF/EtOH mixtures (1:1) are critical for purification .
  • Key Variables : Solvent choice (ethanol for solubility), acid catalyst (glacial acetic acid), and reflux duration (4–6 hours) significantly impact yield. For example, extended reflux times (>6 hours) may lead to side reactions, reducing purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrazole and triazole ring systems, with characteristic peaks for ethanol's hydroxyl group (~1.5–2.0 ppm) and aromatic protons (7.0–8.5 ppm) .
  • TLC : Used to monitor reaction progress (e.g., hexane/ethyl acetate 7:3 as a mobile phase) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

  • Methodology :

  • Antifungal Assays : Broth microdilution assays against Candida species, with MIC (Minimum Inhibitory Concentration) values calculated using CLSI guidelines .
  • Antibacterial Screening : Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains are tested via agar diffusion, with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance antifungal potency, as seen in analogous triazole derivatives .
  • Pyrazole Modifications : Replace ethanol with propanol or ether linkages to assess hydrophobicity effects on membrane penetration .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. What computational strategies predict binding modes of this compound with fungal CYP51 enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with CYP51 crystal structures (PDB: 1EA1) to identify key interactions (e.g., triazole-N coordination to heme iron) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodology :

  • Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Strain-Specificity Testing : Re-evaluate activity against clinically resistant fungal strains (e.g., C. auris) using standardized inoculum sizes .

Q. What scale-up challenges arise during synthesis, and how are they mitigated?

  • Methodology :

  • Solvent Optimization : Replace ethanol with THF for better heat transfer in large-scale reflux .
  • Catalyst Recycling : Immobilize acetic acid on silica gel to reduce waste and improve cost-efficiency .

Q. How are degradation products identified under stressed conditions (e.g., acidic/oxidative)?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1M HCl (70°C, 24 hours) or 3% H₂O₂ (room temperature, 48 hours).
  • LC-MS Analysis : Identify fragments (e.g., pyrazole ring cleavage products) using high-resolution Q-TOF instruments .

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